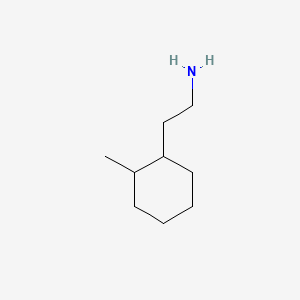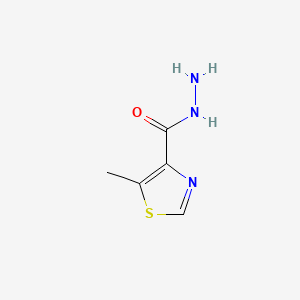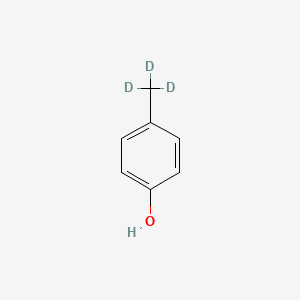
p-Crésol-d3 (méthyl-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Cresol-d3 (methyl-d3) is an isotopically labeled compound, specifically a deuterated form of p-cresol. The chemical formula for p-Cresol-d3 is C7H5D3O, and it has a molecular weight of 111.16 g/mol . This compound is used primarily in research and analytical applications, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies .
Applications De Recherche Scientifique
p-Cresol-d3 is widely used in scientific research due to its isotopic labeling, which makes it an excellent internal standard for quantitative analysis in NMR and MS . It is also used in studies involving metabolic pathways, environmental monitoring, and the investigation of biochemical processes . In the field of medicine, p-Cresol-d3 is used to study the pharmacokinetics and metabolism of drugs .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
p-Cresol-d3 (methyl-d3) is metabolized through conjugation, mainly sulphation and glucuronization . The unconjugated p-Cresol is, at least in part, removed via the urine .
Cellular Effects
P-Cresol, the non-deuterated form, has been shown to interact with the cerebral vasculature and the brain .
Molecular Mechanism
It is known that p-Cresol is converted to p-Cresol glucuronide (pCG) by host enzymes .
Metabolic Pathways
p-Cresol-d3 (methyl-d3) is involved in the metabolism of the amino acids tyrosine and phenylalanine, which are converted to 4-hydroxyphenylacetic acid by intestinal bacteria, before being decarboxylated to p-Cresol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: p-Cresol-d3 can be synthesized through the isotopic labeling of p-cresol using deuterium. One common method involves the reaction of p-cresol with deuterium oxide (D2O) in the presence of a catalyst . The reaction typically proceeds under mild conditions, ensuring the selective incorporation of deuterium atoms into the methyl group of p-cresol.
Industrial Production Methods: Industrial production of p-Cresol-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: p-Cresol-d3 undergoes various chemical reactions, including:
Oxidation: p-Cresol-d3 can be oxidized to form p-hydroxybenzaldehyde or p-hydroxybenzoic acid under specific conditions.
Reduction: Reduction of p-Cresol-d3 can yield p-toluidine.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: p-Hydroxybenzaldehyde, p-hydroxybenzoic acid.
Reduction: p-Toluidine.
Substitution: Various halogenated and nitrated derivatives.
Comparaison Avec Des Composés Similaires
p-Cresol (4-methylphenol): The non-deuterated form of p-Cresol-d3, used in various industrial applications.
m-Cresol (3-methylphenol): An isomer of p-cresol with similar chemical properties but different positional substitution on the benzene ring.
o-Cresol (2-methylphenol): Another isomer of p-cresol, used in the production of disinfectants and resins.
Uniqueness: p-Cresol-d3 is unique due to its isotopic labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and structural elucidation in NMR and MS studies, making it a valuable tool in scientific research .
Propriétés
IUPAC Name |
4-(trideuteriomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)

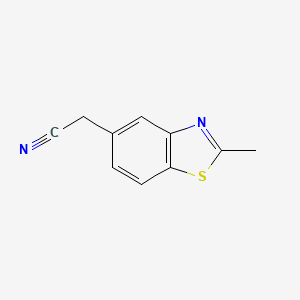

![3,7-Bis(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3,7-diaza-5-phosphanonane-1,9-diol 5-oxide](/img/structure/B561375.png)

![4,7-(Iminomethano)furo[3,2-c]pyridine(9CI)](/img/structure/B561377.png)
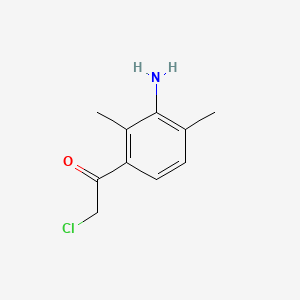
![6-Thia-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B561381.png)

![1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol](/img/structure/B561383.png)
